

Cefadroxil sulfoxide impurity control strategies

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

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Understanding Cefadroxil Sulfoxide Impurity

Cefadroxil S-sulfoxide is a specified degradation product and related compound of the antibiotic cefadroxil [1] [2]. It is formed through the oxidation of the parent molecule's sulfur atom in the dihydrothiazine ring [3].

The table below summarizes its key identifiers:

Property	Description
Chemical Name (IUPAC)	(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide [1] [2]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₆ S [1] [2]
Molecular Weight	379.4 g/mol [1] [2]
CAS Number	Information not available in sources
Primary Use	Reference standard for analytical method development, validation (AMV), Quality Control (QC), and ANDA filings [1] [2]

Analytical Method for Separation and Control

Effective monitoring and control of **cefadroxil sulfoxide** require robust chromatographic methods. Here are established HPLC conditions suitable for this purpose.

Parameter	Description
HPLC Column	Thermo Scientific Synchronis aQ [4]
Column Dimensions	4.6 x 150 mm, 2.7 µm [5]
Detection	UV @ 255 nm [5]
Buffer	10-40 mM NaH ₂ PO ₄ , pH 3.1 [5]
Organic Modifier	10-40% Acetonitrile (ACN) gradient [5]

The method from the USP 39 monograph, which uses a Synchronis aQ column, has demonstrated robust separation, achieving a resolution of 5.3 between Related Compound D and Related Compound I, exceeding the USP criterion of not less than 1.5 [4]. Alternative mixed-mode columns like Coresep 100 also offer robust and reproducible separation by controlling ACN percentage, buffer concentration, and pH [5].

Troubleshooting Guide and FAQs

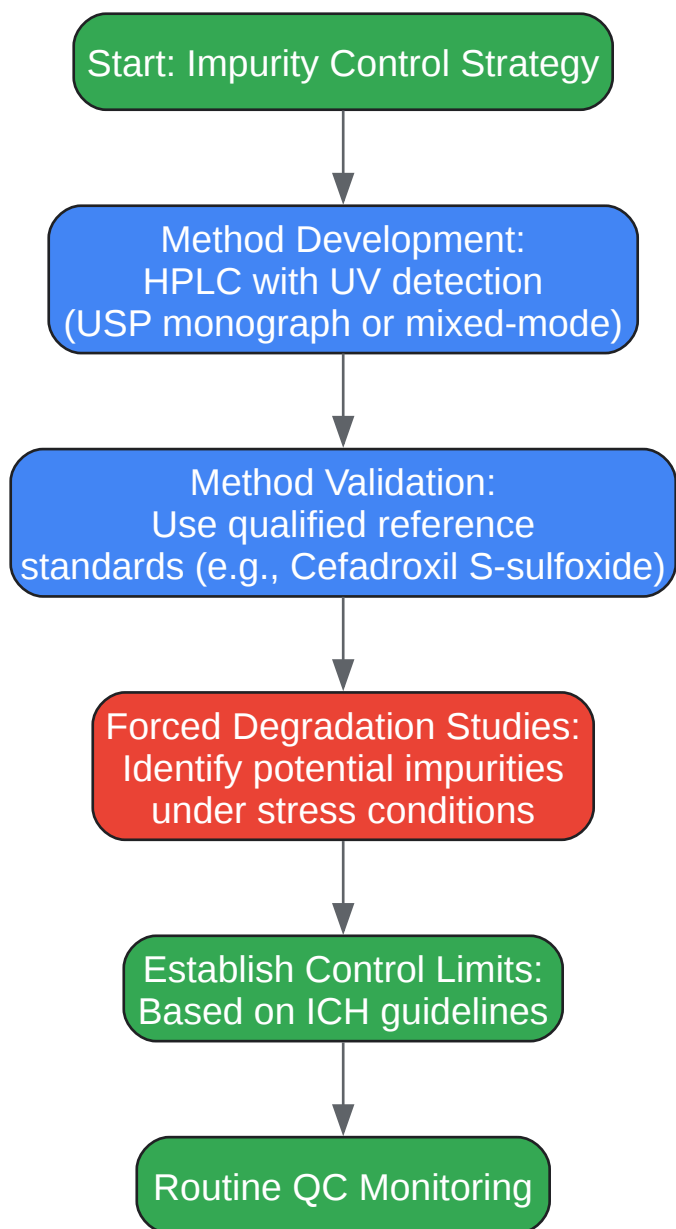
Q: An unknown impurity was observed at RRT 1.29 in a reconstituted cefadroxil oral suspension.

What should I do? A: This is a known scenario. A recent study identified an unknown formulation-related degradation impurity during the 14-day storage of reconstituted oral suspension [6]. Your strategy should be:

- **Isolate and Identify:** Employ advanced techniques like **High-Resolution Mass Spectroscopy (HRMS)** and **1D/2D Nuclear Magnetic Resonance (NMR)** to characterize the impurity's structure [6].
- **Synthesize and Qualify:** Synthesize the isolated impurity to create an in-house reference standard. This allows for proper method validation and establishes control strategies [6].

Q: How can I control the formation of sulfoxide and other impurities during development? A:

Implement a proactive control strategy throughout the product lifecycle as shown in the following workflow:



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Q: Where can I obtain reference standards for cefadroxil sulfoxide? A: Several suppliers provide cefadroxil S-sulfoxide USP reference standards, which are essential for accurate quantification [1] [2]. These standards are supplied with comprehensive characterization data, including NMR and HPLC purity, to support regulatory submissions [1].

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